molecular formula C18H27FN4O B7133102 N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide

Cat. No.: B7133102
M. Wt: 334.4 g/mol
InChI Key: UAJXQGXXVJNIJF-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a pyrrolidinylpiperidinyl moiety. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O/c19-16-6-5-14(20)12-17(16)21-18(24)7-11-22-8-3-4-15(13-22)23-9-1-2-10-23/h5-6,12,15H,1-4,7-11,13,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJXQGXXVJNIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(C2)CCC(=O)NC3=C(C=CC(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom to the aromatic ring.

    Amidation: Formation of the amide bond by reacting the amine with a suitable carboxylic acid derivative.

    Pyrrolidinylpiperidinyl Substitution: Introduction of the pyrrolidinylpiperidinyl moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-amino-2-fluorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(5-amino-2-chlorophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-amino-2-bromophenyl)-3-(3-pyrrolidin-1-ylpiperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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